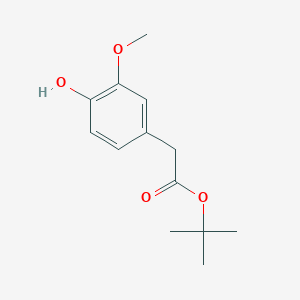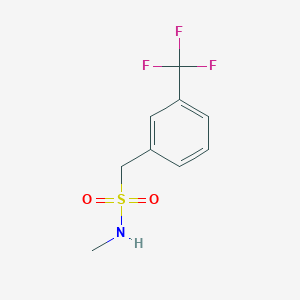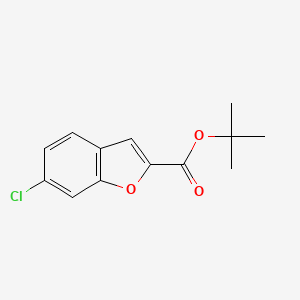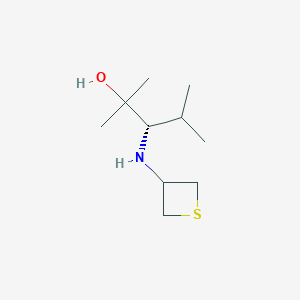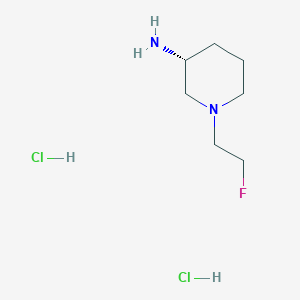
trans-1-Benzyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate: is a chemical compound with the molecular formula C20H20ClNO4 and a molecular weight of 373.83 g/mol . This compound is characterized by its pyrrolidine ring structure, which is substituted with a benzyl group, a methyl group, and a 4-chlorophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a pyrrolidine derivative, which is reacted with benzyl chloride, methyl iodide, and 4-chlorobenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl-substituted derivatives.
Substitution: Methoxy or tert-butyl substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: In medicinal chemistry, trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other high-value products .
Mechanism of Action
The mechanism of action of trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
trans-1-Benzyl 3-methyl 4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate: Similar structure but with a fluorine atom instead of chlorine.
trans-1-Benzyl 3-methyl 4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate: Similar structure but with a bromine atom instead of chlorine.
trans-1-Benzyl 3-methyl 4-(4-iodophenyl)pyrrolidine-1,3-dicarboxylate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: The uniqueness of trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group can influence the compound’s reactivity, binding affinity, and overall stability compared to its analogs .
Properties
Molecular Formula |
C20H20ClNO4 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
1-O-benzyl 3-O-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C20H20ClNO4/c1-25-19(23)18-12-22(11-17(18)15-7-9-16(21)10-8-15)20(24)26-13-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1 |
InChI Key |
PZTQACCVRCVYJI-MSOLQXFVSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


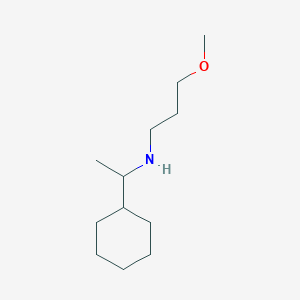


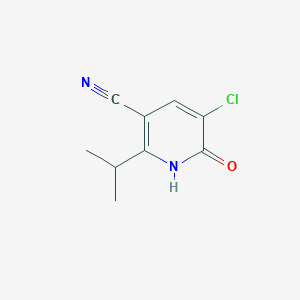
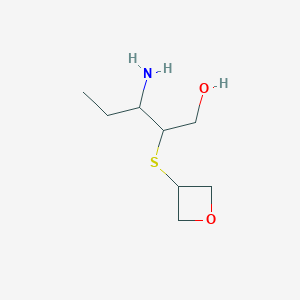
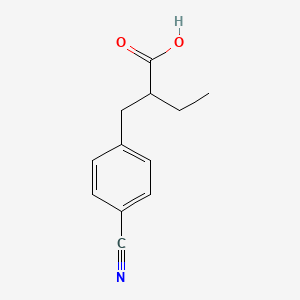
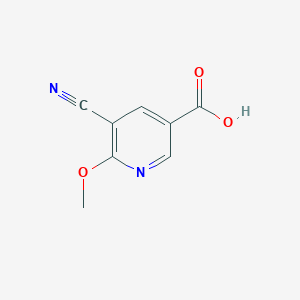
![7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B15230276.png)

